

Application Notes and Protocols for Sligkv-NH2 in Calcium Imaging Assays

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Compound of Interest

Compound Name: *Sligkv-NH2*

Cat. No.: *B549683*

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Introduction

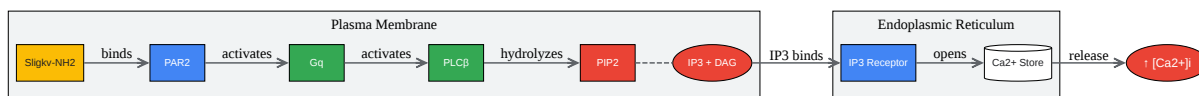
Sligkv-NH2 is a synthetic hexapeptide that acts as a selective agonist for the Protease-Activated Receptor 2 (PAR2), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] PAR2 is activated physiologically by the proteolytic cleavage of its N-terminal domain by serine proteases such as trypsin, which exposes a tethered ligand that binds to and activates the receptor.[1] **Sligkv-NH2** mimics this tethered ligand, allowing for the direct and specific activation of PAR2 without the need for proteolytic enzymes.[2]

Activation of PAR2 by agonists like **Sligkv-NH2** has been shown to elicit a variety of cellular responses, including inflammation, nociception, and vasodilation.[3] A key signaling event following PAR2 activation is the mobilization of intracellular calcium ($[Ca^{2+}]_i$).[2][4] This makes **Sligkv-NH2** a valuable tool for studying PAR2 signaling pathways and for screening potential modulators of PAR2 activity in drug discovery.

These application notes provide a detailed protocol for utilizing **Sligkv-NH2** in calcium imaging assays to monitor PAR2 activation in cultured cells.

Signaling Pathway of PAR2-Mediated Calcium Mobilization

PAR2 is primarily coupled to the Gq/11 family of G proteins.[1][5] Upon activation by **Sligkv-NH2**, the associated Gαq subunit activates Phospholipase C beta (PLCβ).[1] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1][6] This initial calcium release can then trigger store-operated calcium entry (SOCE) through channels such as the Calcium Release-Activated Calcium (CRAC) channels, leading to a more sustained elevation of intracellular calcium.[4]



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Caption: PAR2 signaling pathway leading to intracellular calcium release.

Quantitative Data for Sligkv-NH2

The potency of **Sligkv-NH2** can vary depending on the cell type and experimental conditions. Below is a summary of reported values.

Parameter	Value	Cell Line/System	Reference
IC50	10.4 μM	Not specified	[3]
EC50 (SLIGRL-NH2)	3.1 μM	Human colonocyte cell line	[7]

Note: SLIGRL-NH2 is the mouse/rat equivalent of **Sligkv-NH2** and is often used to activate human PAR2.[7]

Experimental Protocols

Calcium Imaging Assay Using a Fluorescent Plate Reader

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials:

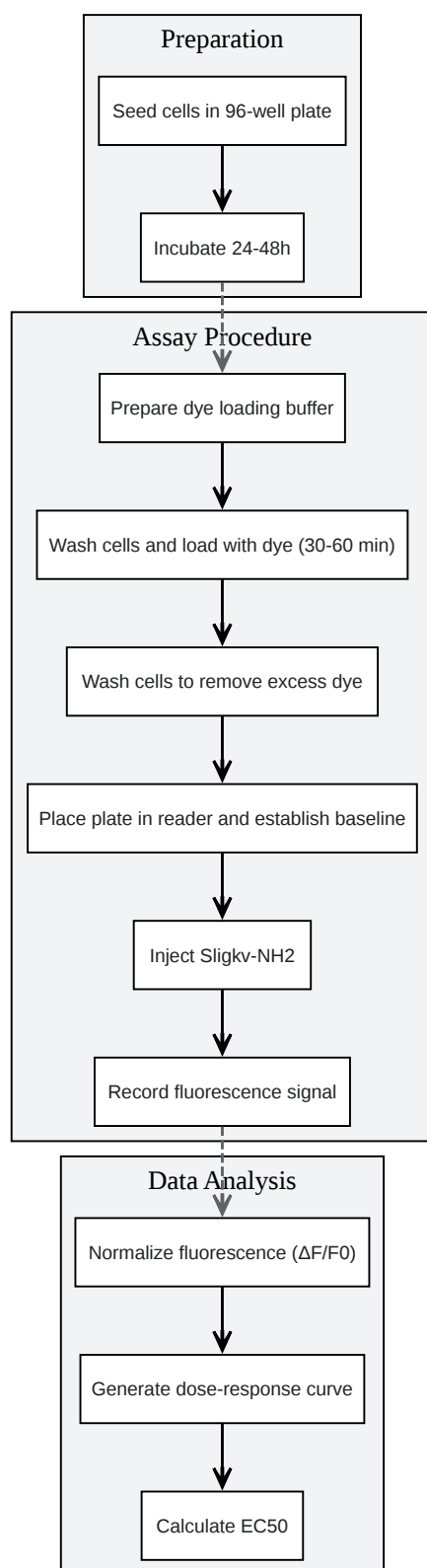
- **Sligkv-NH2** peptide
- Cell line expressing PAR2 (e.g., HEK293-hPAR2, KNRK-hPAR2, or endogenous expressing cells like HT-29)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127
- Probenecid (optional, to prevent dye leakage)
- 96-well black, clear-bottom plates
- Fluorescent plate reader with an injection system

Protocol:

- Cell Plating:
 - Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate at 37°C in a CO2 incubator for 24-48 hours.
- Dye Loading:

- Prepare a loading buffer by adding the calcium-sensitive dye to HBSS with 20 mM HEPES. The final concentration of the dye will depend on the specific dye used (e.g., 1-5 μ M for Fluo-4 AM).
- Add Pluronic F-127 (0.02-0.04%) to the loading buffer to aid in dye solubilization.
- If using, add probenecid (e.g., 2.5 mM) to the loading buffer.
- Aspirate the cell culture medium from the wells.
- Add 100 μ L of the loading buffer to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Cell Washing:
 - Aspirate the loading buffer from the wells.
 - Gently wash the cells twice with 100 μ L of HBSS with 20 mM HEPES (and probenecid, if used).
 - After the final wash, add 100 μ L of the wash buffer to each well.
- Calcium Measurement:
 - Place the plate in a fluorescent plate reader equipped with an automated injection system.
 - Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em: 485/525 nm for Fluo-4).
 - Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
 - Inject the **Sligkv-NH2** solution (prepared in HBSS) at the desired concentration (e.g., a final concentration range of 1-100 μ M).
 - Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak and subsequent decay of the calcium signal.
- Data Analysis:

- The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F_0) to give $\Delta F/F_0$.
- The peak response for each concentration of **Sligkv-NH2** is used to generate a dose-response curve.
- Calculate the EC50 value from the dose-response curve.



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Caption: Experimental workflow for a calcium imaging assay using **Sligkv-NH2**.

Troubleshooting and Considerations

- **Cell Health:** Ensure cells are healthy and not over-confluent, as this can affect receptor expression and cellular responses.
- **Dye Loading:** Inadequate dye loading can result in a low signal-to-noise ratio. Optimize dye concentration and incubation time. Some cell types may require different dyes or loading conditions.
- **Agonist Concentration:** Prepare a wide range of **Sligkv-NH2** concentrations to ensure the capture of a full dose-response curve.
- **Controls:** Include negative controls (vehicle only) to determine baseline fluorescence and positive controls (e.g., ATP, which activates purinergic receptors and causes calcium release in many cell types) to ensure the assay is working correctly.
- **Receptor Desensitization:** PAR2 can desensitize upon prolonged or repeated exposure to an agonist. Be mindful of this when designing experiments with multiple additions.

By following these guidelines, researchers can effectively use **Sligkv-NH2** to investigate PAR2-mediated calcium signaling and explore its role in various physiological and pathological processes.

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References

- 1. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage | PLOS Biology [journals.plos.org]
- 2. Activation of protease-activated receptor 2 (PAR2) and release intracellular calcium by mast cell tryptase - ePrints Soton [eprints.soton.ac.uk]
- 3. apexbt.com [apexbt.com]

- 4. Store-operated CRAC channels regulate PAR2-activated Ca²⁺ signaling and cytokine production in airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease-mediated activation of Par2 elicits calcium waves during zebrafish egg activation and blastomere cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protease-Activated Receptor 2 Activation Provokes an Increase in Intracellular Calcium and Serotonin Secretion in a Human Enteroendocrine Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
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